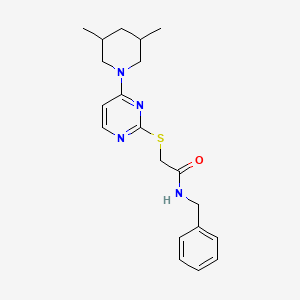

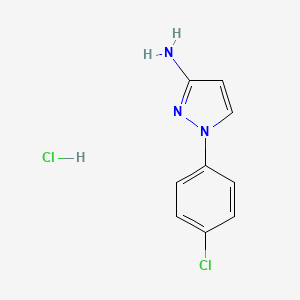

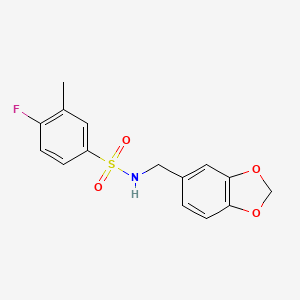

![molecular formula C18H16N2O4S B3014872 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034273-79-3](/img/structure/B3014872.png)

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- A study focused on the synthesis and characterization of derivatives related to benzo[d][1,3]dioxol-5-yl, highlighting their structural properties through techniques like IR, 1H NMR, HRMS, and X-ray crystal structure determination (Lv, Zhang, Xie, & Zhao, 2013).

Pharmacological Applications

- Research on selective androgen receptor modulators (SARMs) identified 4-(pyrrolidin-1-yl)benzonitrile derivatives with potential anabolic effects on muscles and the central nervous system, offering insights into their binding modes and pharmacokinetic profiles (Aikawa et al., 2017).

Chemical Modifications and Reactions

- The study of new 4-(trifluoromethyl)pyrrolidines, including sulfonyl and related groups, contributes to the understanding of their chemical reactivity and potential applications in various fields (Markitanov et al., 2016).

Anticonvulsant Properties

- Research into dialkyl 4-(benzo[d][1,3]dioxol-6-yl) derivatives showed promising anticonvulsant activities, contributing to the development of new therapeutic agents (Prasanthi, Prasad, & Bharathi, 2013).

Anticancer Research

- Synthesis and docking studies of N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl) compounds revealed their potential as anticancer agents, especially against breast cancer cells, highlighting the importance of molecular structure in therapeutic efficacy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

Antimicrobial Studies

- Synthesis of benzoimidazole derivatives with pyrrolidine and benzonitrile components showed significant antimicrobial activity, indicating their potential use in addressing bacterial and fungal infections (El-Meguid, 2014).

Chemical Interaction Research

- A study on 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol investigated its reactions with amines, leading to new 1-sulfonyl-2-arylpyrrolidines and contributing to the broader understanding of chemical interactions (Smolobochkin et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its solubility, stability, and interactions with transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may influence cell proliferation, apoptosis, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with target molecules .

properties

IUPAC Name |

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c19-10-13-1-4-16(5-2-13)25(21,22)20-8-7-15(11-20)14-3-6-17-18(9-14)24-12-23-17/h1-6,9,15H,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKHHQXIMVXNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

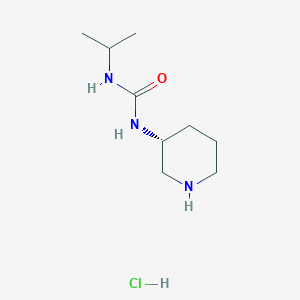

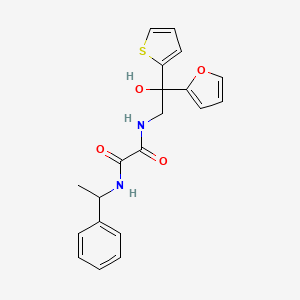

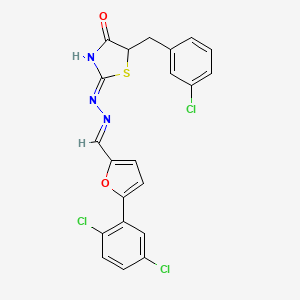

![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)

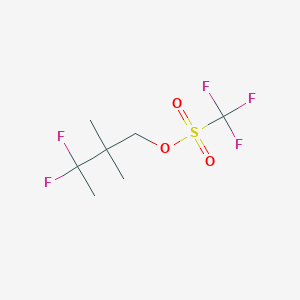

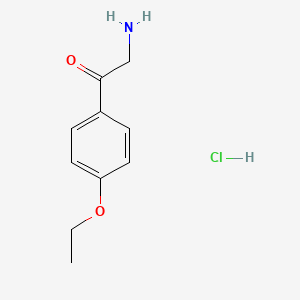

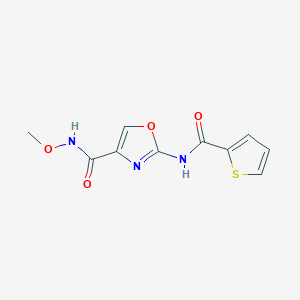

![7-Oxaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B3014803.png)

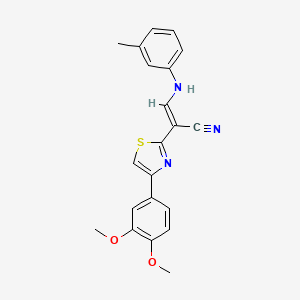

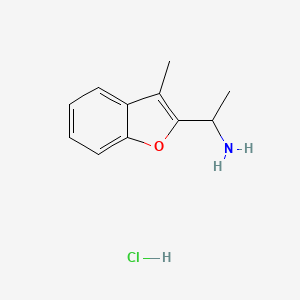

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)